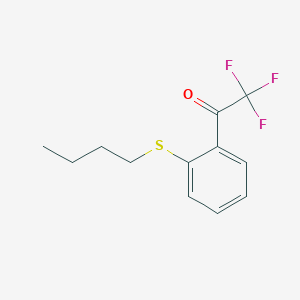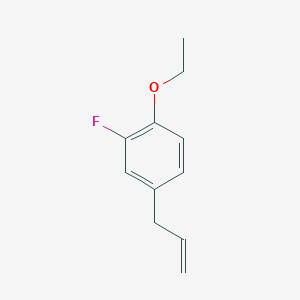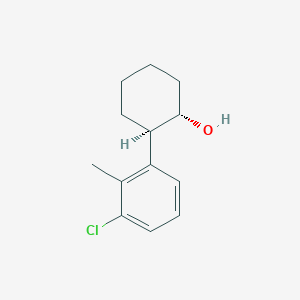
trans-2-(3-Chloro-2-methylphenyl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-2-(3-Chloro-2-methylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of a cyclohexane ring substituted with a 3-chloro-2-methylphenyl group and a hydroxyl group in the trans configuration
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Chloro-2-methylphenyl)cyclohexanol typically involves the reaction of 3-chloro-2-methylphenylmagnesium bromide with cyclohexanone. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually using diethyl ether or tetrahydrofuran as the solvent. The Grignard reagent reacts with the carbonyl group of cyclohexanone to form the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: trans-2-(3-Chloro-2-methylphenyl)cyclohexanol can undergo oxidation reactions to form the corresponding ketone, trans-2-(3-Chloro-2-methylphenyl)cyclohexanone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for this transformation.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: trans-2-(3-Chloro-2-methylphenyl)cyclohexanone
Reduction: trans-2-(3-Chloro-2-methylphenyl)cyclohexane
Substitution: trans-2-(3-Chloro-2-methylphenyl)cyclohexyl chloride
科学研究应用
Chemistry: trans-2-(3-Chloro-2-methylphenyl)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of structural modifications on the biological activity of cyclohexanol derivatives. It may also be used in the development of new pharmaceuticals.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of drugs with specific pharmacological properties. Research may focus on its activity as an analgesic, anti-inflammatory, or antimicrobial agent.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including fragrances, flavors, and agrochemicals.
作用机制
The mechanism of action of trans-2-(3-Chloro-2-methylphenyl)cyclohexanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The hydroxyl group and the chloro-substituted phenyl ring play crucial roles in its binding affinity and activity. The exact pathways involved would vary based on the target and the desired effect.
相似化合物的比较
- trans-2-(3-Bromo-2-methylphenyl)cyclohexanol
- trans-2-(3-Fluoro-2-methylphenyl)cyclohexanol
- trans-2-(3-Methylphenyl)cyclohexanol
Comparison: Compared to its analogs, trans-2-(3-Chloro-2-methylphenyl)cyclohexanol is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can affect the compound’s lipophilicity, electronic properties, and steric interactions, making it distinct from its bromo, fluoro, and methyl counterparts.
属性
IUPAC Name |
(1S,2R)-2-(3-chloro-2-methylphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9-10(6-4-7-12(9)14)11-5-2-3-8-13(11)15/h4,6-7,11,13,15H,2-3,5,8H2,1H3/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBNRYDXJYKDRW-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)[C@H]2CCCC[C@@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
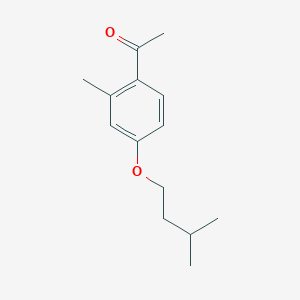
![2-[2-(2-Chloro-5-fluoro-phenoxy)ethyl]-1,3-dioxane](/img/structure/B7995410.png)
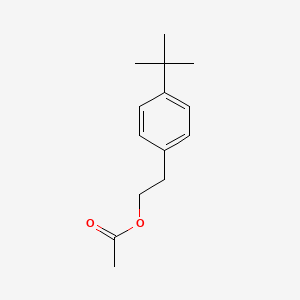
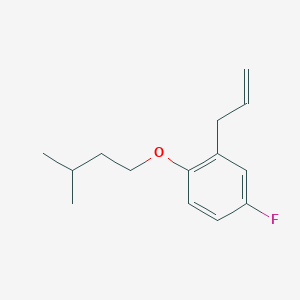
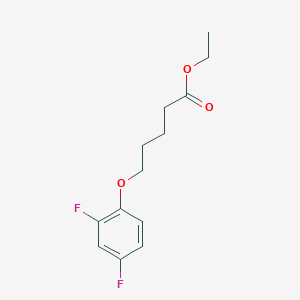

![1,4-Difluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7995453.png)

![1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7995460.png)
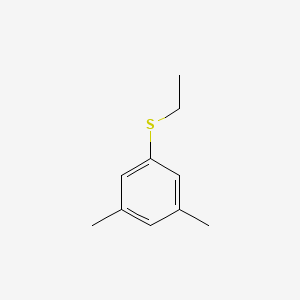
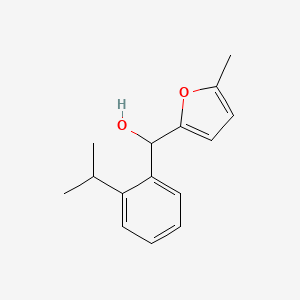
![2-[4-(Diethylamino)phenyl]-3-methyl-butan-2-ol](/img/structure/B7995490.png)
